molecular formula C17H18Cl2N2O2S B4844590 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine

1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine

Cat. No. B4844590
M. Wt: 385.3 g/mol
InChI Key: NGFJRQVEYGTAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine, also known as DCPP, is a chemical compound that has been widely studied for its potential use in scientific research. DCPP is a piperazine derivative that has shown promising results in various research studies due to its unique chemical properties. Additionally, we will explore potential future directions for research involving DCPP.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine involves its binding to serotonin receptors in the brain. Specifically, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to bind to 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and sleep. By binding to these receptors, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine may modulate the activity of serotonin in the brain, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine can have various biochemical and physiological effects. For example, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to increase serotonin levels in the brain, which can have antidepressant and anxiolytic effects. 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to affect circadian rhythms and sleep, potentially through its effects on serotonin receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine in lab experiments is its potential pharmacological properties, which can be useful for investigating the role of serotonin receptors in various physiological processes. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to have a high affinity for serotonin receptors, which can make it a useful tool for studying these receptors in vitro. However, one limitation of using 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine in lab experiments is its potential toxicity, which can limit its use in certain experimental conditions. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine may have off-target effects on other receptors or physiological processes, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine. One area of interest is investigating the role of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine in the regulation of circadian rhythms and sleep. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine may have potential therapeutic applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to elucidate the mechanisms underlying these effects and to determine the safety and efficacy of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine in human subjects. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine may have potential applications in the development of novel pharmacological agents targeting serotonin receptors.

Scientific Research Applications

1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has been used in various scientific research studies due to its potential pharmacological properties. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. Additionally, 1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine has been used in studies investigating the role of serotonin receptors in the regulation of circadian rhythms and sleep.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-16-7-6-14(12-17(16)19)13-24(22,23)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFJRQVEYGTAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorobenzyl)sulfonyl]-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.